Azithromycin-13C-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

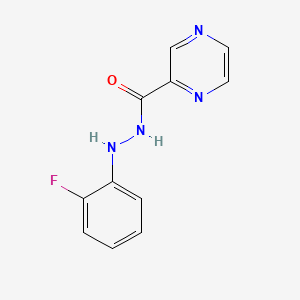

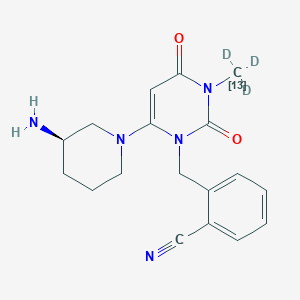

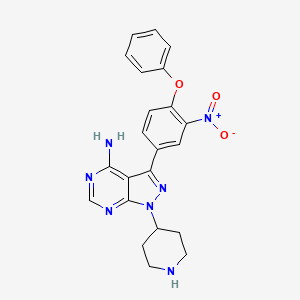

Azithromycin-13C-d3 is a deuterium and carbon-13 labeled version of azithromycin, a macrolide antibiotic. This compound is primarily used as an internal standard for the quantification of azithromycin in various analytical methods, such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . Azithromycin itself is known for its broad-spectrum antibacterial activity against a variety of pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin-13C-d3 involves the incorporation of stable isotopes, deuterium (D) and carbon-13 (13C), into the azithromycin molecule. The process typically starts with the synthesis of labeled intermediates, which are then used in the final steps of azithromycin synthesis. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Azithromycin-13C-d3, like its unlabeled counterpart, undergoes various chemical reactions, including:

Oxidation: Azithromycin can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert azithromycin to its corresponding amine derivatives.

Substitution: Azithromycin can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted azithromycin compounds. These products are often characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Scientific Research Applications

Azithromycin-13C-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of azithromycin in various samples.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of azithromycin.

Medicine: Used in clinical research to study the efficacy and safety of azithromycin in treating bacterial infections.

Mechanism of Action

Azithromycin-13C-d3, like azithromycin, exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis, leading to the inhibition of bacterial growth and replication . The molecular targets include various bacterial ribosomal proteins, and the pathways involved are primarily related to protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Clarithromycin: A macrolide antibiotic with improved acid stability and better tissue penetration compared to azithromycin.

Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced antibacterial activity.

Uniqueness

Azithromycin-13C-d3 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of azithromycin. The incorporation of deuterium and carbon-13 enhances its stability and allows for more accurate measurements in various analytical techniques .

Properties

Molecular Formula |

C38H72N2O12 |

|---|---|

Molecular Weight |

753.0 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3 |

InChI Key |

MQTOSJVFKKJCRP-OZSFILQVSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]2(C)O)C)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)

![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)

![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)